(3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione
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Overview
Description
(3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine rings are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural versatility .
Preparation Methods
The synthesis of (3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione typically involves the reaction of maleic anhydride with aromatic amines, followed by ring closure and bromination. Industrial production methods may include microwave-assisted organic synthesis (MAOS) to increase efficiency and support green chemistry principles .
Chemical Reactions Analysis
(3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation reactions can be performed using reagents like bromine or chlorine under controlled conditions.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione involves binding to specific molecular targets, such as proteins or enzymes, and modulating their activity. This can lead to various biological effects, including inhibition of enzyme activity or alteration of protein function .
Comparison with Similar Compounds
Similar compounds include other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones. (3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione is unique due to its specific stereochemistry and bromine substitution, which can influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C10H7Br2NO2 |
---|---|
Molecular Weight |
332.98 g/mol |
IUPAC Name |
(3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H7Br2NO2/c11-6-3-1-5(2-4-6)7-8(12)10(15)13-9(7)14/h1-4,7-8H,(H,13,14,15)/t7-,8-/m1/s1 |
InChI Key |
CFVARLTXRUAJAQ-HTQZYQBOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H](C(=O)NC2=O)Br)Br |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)NC2=O)Br)Br |
Origin of Product |
United States |
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